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Compound of Interest

Compound Name: 3-Bromooctane

Cat. No.: B146061

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromooctane, a key intermediate in various chemical syntheses. The document is intended
for researchers, scientists, and professionals in drug development and related fields, offering a
detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Data Presentation

The following sections summarize the key spectroscopic data for 3-Bromooctane in a
structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of organic molecules. Due to the limited availability of public experimental spectra
for 3-Bromooctane, the following data is a combination of referenced data for similar
compounds and predicted values.

1H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum of 3-Bromooctane is predicted to show distinct signals for the
different proton environments. The electron-withdrawing effect of the bromine atom will cause
the proton on the carbon to which it is attached (C3) to be the most deshielded.
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Chemical Shift (5, o .
Protons . Multiplicity Integration
ppm) (Predicted)

H3 ~3.8-4.2 Multiplet 1H
H2, H4 ~1.6-20 Multiplet 4H
H5, H6, H7 ~1.2-15 Multiplet 6H
H1, H8 ~0.9 Triplet 6H

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. The carbon atom directly bonded to the bromine atom (C3) is significantly
deshielded. While a specific public data source with a full peak list is not readily available,
SpectraBase and PubChem indicate the availability of 13C NMR data for 3-Bromooctane.[1][2]
The following are typical estimated chemical shifts based on structure-property relationships.

Carbon Chemical Shift (6, ppm) (Estimated)
C3 ~55-65
C2,C4 ~30-40
C5 ~25-35
C6 ~20-30
C7 ~20-30
C1,C8 ~10- 20

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromooctane, available from the NIST WebBook, displays characteristic
absorption bands corresponding to the vibrations of its functional groups.[3]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b146061?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromooctane
https://spectrabase.com/spectrum/7xIDBTMNIBn
https://www.benchchem.com/product/b146061?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C999644&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

2960 - 2850 Strong C-H stretching (alkane)
1465 Medium C-H bending (methylene)
1380 Medium C-H bending (methyl)
~650 Medium-Strong C-Br stretching

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-Bromooctane is available from the NIST
WebBook.[4] The spectrum is characterized by the molecular ion peak and a distinct
fragmentation pattern. PubChem also lists the most abundant peaks from the GC-MS analysis.

[1]

miz Relative Abundance Assighment

[CsH17Br]*" (Molecular ion,

192/194 Low M+ and M+2+)

113 Moderate [CsH17]* (Loss of Br)
71 High [CsHu1]*

57 Base Peak [CaHo]*

43 High [C3H7]*

41 High [CsHs]*

29 High [C2Hs]*

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
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Sample Preparation: A sample of 3-Bromooctane (typically 5-25 mg for tH NMR and 20-100
mg for 13C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) to a volume of
approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) may be added as an internal standard for chemical shift referencing (6 = 0.00 ppm).

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a
frequency of 300 MHz or higher for tH NMR. The instrument is locked onto the deuterium
signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. For *H
NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good
signal-to-noise ratio. For 133C NMR, a proton-decoupled pulse sequence is employed, and a
larger number of scans is typically required due to the low natural abundance of the 13C
isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as 3-Bromooctane, a neat spectrum can be
obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a
thin film.

Data Acquisition: A background spectrum of the empty spectrometer is first recorded to subtract
the contributions from atmospheric CO2 and water vapor. The sample holder containing the salt
plates with the liquid film is then placed in the beam path of the IR spectrometer, and the
spectrum is recorded over a typical range of 4000-400 cm™1.

Mass Spectrometry (MS)

Sample Introduction and lonization: For a volatile liquid like 3-Bromooctane, the sample is
typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for
separation and purification before analysis. In the ion source, the molecules are bombarded
with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation
(Electron lonization, EI).

Mass Analysis and Detection: The resulting positively charged ions and fragments are
accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their
mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the
mass spectrum.
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Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Bromooctane.

Spectroscopic Analysis Workflow for 3-Bromooctane
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Caption: General workflow of spectroscopic analysis for 3-Bromooctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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